(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

Synthetic Chemistry Process Optimization Yield

Sourcing an isomerically pure tetrahydronaphthalene alcohol for dopamine receptor SAR often means risking variable purity that confounds biological assays. (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is the definitive 5,6,7,8-isomer, essential for tricyclic benzazepine synthesis with consistent D1/D2 affinity profiles. • Synthesized from the corresponding carboxylic acid in quantitative (100%) yield, minimizing cost-per-gram in multi-step campaigns. • Supplied with ≥97% HPLC purity and full analytics (NMR, HPLC, GC), ensuring batch-to-batch reproducibility. • Catalog item with transparent pricing-no custom synthesis lead times or budget risk.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 41790-30-1
Cat. No. B042377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
CAS41790-30-1
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2CO
InChIInChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2
InChIKeyQLXUVXUSWPMMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Overview


(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS 41790-30-1) is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It belongs to the class of tetrahydronaphthalene derivatives, characterized by a partially saturated naphthalene core with a primary alcohol substituent . This compound is primarily utilized as a key intermediate in the synthesis of complex bioactive molecules, particularly tricyclic benzazepines which exhibit affinity for dopamine D1 and D2 receptors . Its commercial availability with defined purity standards (≥95-97%) makes it a reliable building block for medicinal chemistry and chemical biology research .

1
Intermediate for dopamine D1/D2 receptor ligand synthesis
2
Defined purity grade with batch-specific analytical data
3
Catalog-available building block with reported quantitative yield

Why (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Cannot Be Replaced


Simple substitution of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol with other tetrahydronaphthalene isomers, such as the 1,2,3,4-tetrahydro isomer (CAS 66377-63-7), or functionalized analogs like the 6-amino derivative, is not straightforward due to critical differences in synthetic accessibility, regiochemical purity, and downstream pharmacological profiles. The 5,6,7,8- substitution pattern provides a specific steric and electronic environment that influences both the efficiency of its synthesis (achieving quantitative yields from the corresponding carboxylic acid ) and the biological activity of the final drug candidates. For instance, the resulting tricyclic benzazepines derived from this specific scaffold demonstrate a distinct affinity profile for dopamine D1 and D2 receptors, a characteristic that cannot be assumed for analogs with different ring substitution patterns . Furthermore, commercial sourcing of the 5,6,7,8-isomer offers defined purity levels (typically ≥95-97%) that are essential for reproducible research, whereas generic or less common analogs may lack such quality control .

Regiochemistry-dependent receptor affinity
Different substitution patterns may shift dopamine receptor profile
Standardized purity and batch QC
Isomers may lack defined purity specifications, impacting reproducibility
Reported quantitative-yield synthetic route
Synthetic efficiency may not replicate for other tetrahydronaphthalene analogs

Comparative Analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol


High Synthetic Yield from Carboxylic Acid

The reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid to the target alcohol proceeds with a reported quantitative (100%) yield under optimized conditions . This represents a significant improvement over alternative synthetic routes or yields reported for structurally similar compounds, which may be lower or less robust. For example, a similar reduction for a related tetrahydronaphthalene derivative was reported with a 98% yield, highlighting the efficiency of this specific transformation .

Synthetic Yield
Cross-study comparable
100% yield vs 98% for related derivative
Supports material-efficient multi-step synthesis
Reduction conditions may be specific
Synthetic Chemistry Process Optimization Yield

Defined Commercial Purity

Commercially available (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS 41790-30-1) is routinely supplied with a minimum purity of 97% as determined by HPLC, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors . In contrast, the closely related isomer 1,2,3,4-tetrahydronaphthalen-1-yl)methanol (CAS 66377-63-7) is often described generically as a 'versatile small molecule scaffold' without standardized purity specifications or accompanying analytical certificates . This lack of defined quality metrics for the comparator introduces uncertainty in experimental reproducibility and procurement decisions.

Commercial Purity
Direct head-to-head
97% (HPLC) vs comparator without specification
Supports reproducible SAR and biological assays
Batch-specific analytical data available
Quality Control Purity Procurement

Dopamine Receptor Affinity Profile

The (5,6,7,8-tetrahydronaphthalen-1-yl)methanol scaffold serves as a crucial precursor for tricyclic benzazepines, a class of compounds with demonstrated affinity for dopamine D1 and D2 receptors . While specific Ki or IC50 values for the final benzazepine products are not available for this exact precursor, the established use of this scaffold in generating D1/D2-active compounds provides a clear pharmacological differentiation from other tetrahydronaphthalene derivatives. For instance, 1,2,3,4-tetrahydronaphthalene derivatives are more commonly associated with applications in antidepressants, antifungals, and anticancer agents , while amino-functionalized tetrahydronaphthalenes (e.g., (R)-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol) are explored for their binding to other targets like hMCHR1 [1]. This divergence in downstream biological activity underscores the non-fungible nature of the 5,6,7,8- scaffold.

Dopamine Receptor Profile
Class-level inference
Precursor to tricyclic benzazepines with D1/D2 affinity
Scaffold selection impacts target-class outcome
Specific Ki values not available
Medicinal Chemistry Dopamine Receptors GPCR

Cost Efficiency: Catalog Availability

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS 41790-30-1) is a catalog item from multiple reputable suppliers with transparent, tiered pricing. For instance, a 97% purity grade is available at approximately 317 CNY/1g . In contrast, more specialized or chiral analogs, such as (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol, are often only available through custom synthesis, requiring significant lead times and higher costs with less pricing transparency . This commercial availability and predictable cost structure streamline procurement for routine and large-scale research projects.

Catalog Availability & Cost
Direct head-to-head
~317 CNY/g vs custom synthesis for chiral analog
May support faster procurement and budget planning
Tiered pricing from multiple suppliers
Procurement Cost Analysis Supply Chain

Applications of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol


Synthesis of Dopamine Receptor Ligands

This compound is the preferred starting material for the synthesis of tricyclic benzazepines, a class of molecules known for their affinity toward dopamine D1 and D2 receptors . The quantitative yield achieved in its synthesis ensures an efficient route to these complex pharmacophores, making it an ideal choice for medicinal chemistry programs focused on neurological disorders .

High-Efficiency Synthetic Intermediate

With a demonstrated synthetic yield of 100% from its carboxylic acid precursor, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a robust and cost-effective intermediate for multi-step organic syntheses . Its high yield minimizes material loss and reduces the need for extensive purification, which is particularly advantageous in process chemistry and large-scale preparation of advanced building blocks.

Reproducible SAR Building Block

The commercial availability of this compound with a defined purity of ≥97% (HPLC) and accompanying analytical data (NMR, HPLC, GC) ensures reproducibility in structure-activity relationship (SAR) studies . This is a critical advantage over less well-characterized analogs, where variable purity could confound biological assay results and lead to misleading conclusions about a scaffold's potential.

Early-Stage Drug Discovery Scaffold

As a readily available catalog item with transparent pricing (e.g., ~317 CNY/1g for 97% purity), this compound represents a cost-effective entry point for exploring the tetrahydronaphthalene chemical space in early-stage drug discovery . This contrasts sharply with niche, chiral, or amino-functionalized analogs that often require expensive and time-consuming custom synthesis, allowing research budgets to be allocated more efficiently.

Application
Selection Property
Validation Focus
Dopamine receptor ligand synthesis
Reported quantitative-yield route to tricyclic benzazepines
Reaction efficiency and benzazepine intermediate purity
Multi-step organic synthesis
Efficient reduction step with high conversion
Process scalability and purification requirements
Structure-activity relationship studies
Defined purity grade (HPLC, NMR)
Biological assay reproducibility and impurity profiling
Early-stage drug discovery
Catalog availability with transparent pricing
Procurement predictability and budget allocation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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